molecular formula C22H31ClN8O6 B610627 Hepsin Chromogenic Substrate CAS No. 127428-47-1

Hepsin Chromogenic Substrate

Cat. No.: B610627
CAS No.: 127428-47-1
M. Wt: 538.99
InChI Key: SLOZDSBFVMGNDJ-VNMUXGFYSA-N
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Description

Hepsin Chromogenic Substrate is a synthetic compound used primarily in biochemical assays to measure the activity of the enzyme hepsin. Hepsin is a type II transmembrane serine protease that plays a significant role in various physiological and pathological processes, including tumor progression and metastasis. The chromogenic substrate is designed to produce a color change upon enzymatic cleavage, allowing for the quantification of hepsin activity in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hepsin Chromogenic Substrate typically involves the coupling of a peptide sequence to a chromophore. The peptide sequence is designed to mimic the natural substrate of hepsin, ensuring specificity. The chromophore, often p-nitroaniline, is attached to the peptide through a series of chemical reactions, including peptide bond formation and chromophore attachment. The reaction conditions usually involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the substrate’s specificity and sensitivity .

Mechanism of Action

Hepsin Chromogenic Substrate works by mimicking the natural substrate of hepsin. When hepsin cleaves the peptide bond in the substrate, it releases the chromophore, resulting in a color change. This color change is proportional to the enzymatic activity of hepsin and can be quantified spectrophotometrically . The molecular targets of hepsin include various extracellular matrix proteins and growth factors, which hepsin cleaves to regulate processes such as cell migration and invasion .

Comparison with Similar Compounds

Hepsin Chromogenic Substrate is unique in its specificity for hepsin. Similar compounds include substrates for other serine proteases, such as:

These substrates differ in their peptide sequences and chromophores, which are designed to ensure specificity for their respective enzymes. This compound is unique in its ability to specifically measure hepsin activity, making it a valuable tool in research and clinical diagnostics .

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O6.ClH/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16;/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25);1H/t15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOZDSBFVMGNDJ-FRKSIBALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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